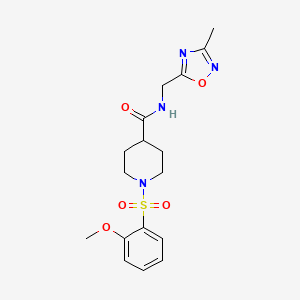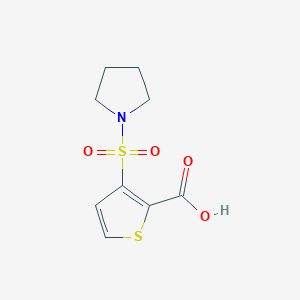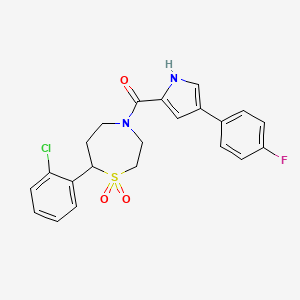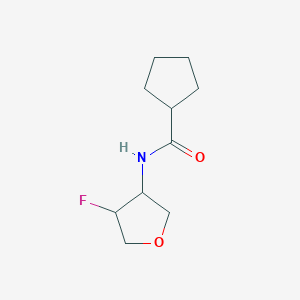
ethyl 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been widely studied due to their presence in important biomolecules, such as histidine and histamine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole ring, followed by the introduction of the phenyl groups, the bromine atom, and the difluoromethoxy group. The thioacetate group would likely be added in the final step .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring would provide a planar, aromatic center to the molecule, while the phenyl groups would add additional aromaticity and rigidity. The bromine atom and the difluoromethoxy group would add polarity to the molecule .
Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the bromine atom might make it a good candidate for reactions involving nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the difluoromethoxy group would likely make the compound relatively polar, which could influence its solubility and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
This compound is involved in the synthesis of heterocyclic derivatives, showcasing its utility in creating complex molecular structures with potential biological activities. For instance, its derivatives have been synthesized through microwave-assisted methods, highlighting its role in the development of compounds with anti-inflammatory, analgesic, and antioxidant properties (Attimarad, Khedr, & Aldhubiab, 2017). The study on the microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity also underscores the versatility of this compound's derivatives in generating bioactive molecules (Youssef & Amin, 2012).
Biological Applications
The derivatives of this compound have shown significant biological activities, including anti-inflammatory, analgesic, antioxidant, antimicrobial, and potential anti-rheumatic effects. For example, the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrates the therapeutic possibilities of these derivatives (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Studies
The compound's derivatives have been extensively studied for their antimicrobial and antioxidant properties. For instance, the microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives highlighted their potent antimicrobial and antimalarial activities, offering insights into the compound's role in developing new therapeutic agents (Vekariya et al., 2017).
Structural and Molecular Studies
The structural and molecular-packing analysis of related derivatives emphasizes the compound's significance in understanding molecular interactions and designing molecules with desired properties. Such studies provide a foundation for the rational design of bioactive compounds (Estrada, Conde, & Márquez, 1987).
Future Directions
properties
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrF2N2O3S/c1-2-27-18(26)12-29-20-24-11-17(13-3-5-14(21)6-4-13)25(20)15-7-9-16(10-8-15)28-19(22)23/h3-11,19H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVMRRAURADGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683897.png)
![2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2683898.png)
![(1R,5R)-3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2683900.png)



![4-butoxy-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2683906.png)



![6-(3-(1H-pyrrol-1-yl)-2-(o-tolyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2683914.png)

